[1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione
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Overview
Description
[1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione is a sulfur-containing heterocyclic compound It is characterized by its unique structure, which includes two dithiole rings fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2]dithiolo[4,3-c]-1,2-dithiole-3,6-dithione typically involves the reaction of dithiomalondianilide with unsaturated nitriles, followed by oxidative cyclization. The reaction is usually carried out in the presence of atmospheric oxygen, which acts as the oxidizing agent . Another method involves the reaction of dithiomalondianilide with arylmethylidenemalononitriles in the presence of morpholine, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or dithiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a strong nucleophile, such as sodium hydride or potassium tert-butoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or dithiols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .
Scientific Research Applications
[1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which [1,2]dithiolo[4,3-c]-1,2-dithiole-3,6-dithione exerts its effects involves the interaction with specific molecular targets. For example, it can inhibit the activity of certain protein kinases by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
[1,2]Dithiolo[3,4-b]pyridine: This compound has a similar dithiole structure but is fused with a pyridine ring.
[1,2]Dithiolo[3,4-c]quinoline: Similar to the above, but fused with a quinoline ring.
[1,2]Dithiolo[4,3-b]pyridine: Another dithiole compound with a different fusion pattern.
Uniqueness
What sets [1,2]dithiolo[4,3-c]-1,2-dithiole-3,6-dithione apart from these similar compounds is its unique fusion of two dithiole rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets and exhibit a broader range of biological activities .
Properties
CAS No. |
56423-74-6 |
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Molecular Formula |
C4S6 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
dithiolo[4,3-c]dithiole-3,6-dithione |
InChI |
InChI=1S/C4S6/c5-3-1-2(8-9-3)4(6)10-7-1 |
InChI Key |
OGDSQIGTRZOJCP-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=S)SS1)SSC2=S |
Origin of Product |
United States |
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